Crambene

描述

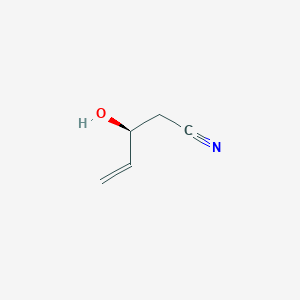

Structure

3D Structure

属性

CAS 编号 |

6071-81-4 |

|---|---|

分子式 |

C5H7NO |

分子量 |

97.12 g/mol |

IUPAC 名称 |

(3S)-3-hydroxypent-4-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |

InChI 键 |

PBCLOVRWBLGJQA-RXMQYKEDSA-N |

手性 SMILES |

C=C[C@H](CC#N)O |

规范 SMILES |

C=CC(CC#N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Crambene; NSC 321802; NSC-321802; NSC321802 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Crambene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crambene, scientifically known as 1-cyano-2-hydroxy-3-butene, is a naturally occurring nitrile compound found in cruciferous vegetables. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a particular focus on its role as an inducer of phase II detoxification enzymes through the activation of the Keap1-Nrf2 signaling pathway. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Chemical Structure and Properties

This compound is a chiral molecule with the systematic IUPAC name (3S)-3-hydroxypent-4-enenitrile. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3S)-3-hydroxypent-4-enenitrile[1] |

| Synonyms | 1-cyano-2-hydroxy-3-butene, (S)-1-cyano-2-hydroxy-3-butene, S-3-Hydroxy-4-pentenonitrile[1] |

| CAS Number | 27451-36-1[1][2] |

| Molecular Formula | C₅H₇NO[1] |

| Molecular Weight | 97.12 g/mol |

| Canonical SMILES | C=CC(CC#N)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 247°C at 760 mmHg | LookChem |

| Density | 0.996 g/cm³ | LookChem |

| Vapor Pressure | 0.004 mmHg at 25°C | LookChem |

| Flash Point | 103.2°C | LookChem |

| LogP | 0.44698 | LookChem |

| Hydrogen Bond Donor Count | 1 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Rotatable Bond Count | 2 | LookChem |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | LookChem |

Figure 1: 2D Chemical Structure of this compound

Biological Activity: Induction of Quinone Reductase

This compound has been identified as an inducer of NAD(P)H:quinone reductase (QR), a critical phase II detoxification enzyme. Its activity has been compared to that of sulforaphane, a well-characterized isothiocyanate with potent chemopreventive properties.

Table 3: Comparative Quinone Reductase Induction by this compound and Sulforaphane

| Organism/Cell Line | Treatment | Fold Induction of QR Activity | Source |

| Fischer 344 Rats (in vivo) | This compound (50 mg/kg/day for 7 days) | 1.5-fold | Nutr Cancer. 2002;42(2):233-40 |

| Fischer 344 Rats (in vivo) | Sulforaphane (50 mg/kg/day for 7 days) | 1.7-fold | Nutr Cancer. 2002;42(2):233-40 |

| Hepa 1c1c7 cells (in vitro) | This compound (5 mM) | Significant induction | Nutr Cancer. 2002;42(2):233-40 |

| Hepa 1c1c7 cells (in vitro) | Sulforaphane | Effective at ~100-fold lower concentrations than this compound | Nutr Cancer. 2002;42(2):233-40 |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

This compound exerts its inductive effects on quinone reductase by activating the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of cytoprotective enzymes like quinone reductase.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Hepa 1c1c7 murine hepatoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and QR assays). After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 5 mM) or vehicle control (e.g., DMSO, final concentration <0.1%). Cells are then incubated for a specified period (e.g., 24-48 hours) before analysis.

Quinone Reductase Activity Assay

This protocol is adapted from a spectrophotometric assay used for Hepa 1c1c7 cells.

-

Principle: The assay measures the dicumarol-inhibitable reduction of 2,6-dichlorophenolindophenol (DCPIP) by cytosolic extracts, which is catalyzed by quinone reductase.

-

Reagents:

-

Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 2 mM EDTA, 2% dextrose.

-

Reaction Mixture: 25 mM Tris buffer, 0.7 mg/mL bovine serum albumin (BSA), 0.01% Tween 20, 5 µM flavin adenine dinucleotide (FAD), 0.2 mM NAD(P)H.

-

DCPIP Solution: 12 mM in distilled water.

-

Dicumarol Solution: 10 µM in reaction mixture.

-

-

Procedure:

-

After treatment with this compound, wash cells with phosphate-buffered saline (PBS) and harvest.

-

Lyse the cells in lysis buffer and centrifuge to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay).

-

In a 96-well plate or cuvette, add an aliquot of the cytosol (e.g., 30 µL) to the reaction mixture (e.g., 265 µL).

-

To determine the specific QR activity, prepare parallel reactions containing dicumarol.

-

Initiate the reaction by adding 10 µL of the DCPIP solution.

-

Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over 90 seconds using a spectrophotometer.

-

The quinone reductase activity is calculated as the difference between the rates in the absence and presence of dicumarol and is expressed as nmol of DCPIP reduced per minute per mg of protein.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Reagents:

-

MTT Solution: 5 mg/mL in sterile PBS.

-

Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol.

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described in section 4.1.

-

Following the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

-

Spectroscopic Data

Table 4: Predicted and Reported Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹³C NMR | Data available in SpectraBase. | PubChem CID: 91586, SpectraBase |

| Mass Spectrometry | Data available. | PubChem CID: 91586 |

Note: Researchers should consult the referenced databases for detailed spectral information.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of this compound.

References

The Crambene Biosynthesis Pathway in Brassica Vegetables: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crambene, scientifically known as 1-cyano-2-hydroxy-3-butene, is a nitrile compound found in Brassica vegetables. It is not directly synthesized by the plant but is rather a product of the hydrolysis of its precursor, the glucosinolate 2-hydroxy-3-butenyl glucosinolate, also known as progoitrin. This hydrolysis is an enzymatic process that occurs upon tissue damage, for instance, during food preparation or herbivory. The formation of this compound is of significant interest to researchers and drug development professionals due to its potential bioactivities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the synthesis of its precursor, the enzymatic hydrolysis process, quantitative data on its presence in various Brassica vegetables, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Core Biosynthetic Pathway: From Methionine to this compound

The formation of this compound is a two-stage process. The first stage is the biosynthesis of the precursor molecule, 2-hydroxy-3-butenyl glucosinolate (progoitrin), which is a part of the broader aliphatic glucosinolate biosynthesis pathway. The second stage is the enzymatic hydrolysis of progoitrin to yield this compound.

Stage 1: Biosynthesis of 2-Hydroxy-3-butenyl Glucosinolate (Progoitrin)

The biosynthesis of aliphatic glucosinolates, including progoitrin, begins with the chain elongation of the amino acid methionine. This is followed by the formation of the core glucosinolate structure and subsequent side-chain modifications.

The key steps are:

-

Chain Elongation of Methionine: A series of recurring enzymatic reactions adds methylene groups to the methionine side chain. Key enzyme families involved in this process include methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMD).

-

Formation of the Core Glucosinolate Structure: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure through a series of reactions catalyzed by cytochromes P450 (CYP79s and CYP83s), C-S lyases (SUR1), UDP-glucosyltransferases (UGT74s), and sulfotransferases (SOTs).

-

Side-Chain Modification to form Progoitrin: The final step in progoitrin biosynthesis involves the hydroxylation of the but-3-enylglucosinolate side chain. This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase, often referred to as a glucosinolate hydroxylase (GSL-OH).

The genes and enzymes involved in this pathway have been extensively studied in the model plant Arabidopsis thaliana and homologous genes have been identified in various Brassica species.[1][2]

Stage 2: Enzymatic Hydrolysis to this compound

Upon tissue damage, progoitrin is brought into contact with the enzyme myrosinase (a thioglucosidase), which initiates the hydrolysis process. The outcome of this hydrolysis is critically dependent on the presence and activity of a specifier protein known as the Epithiospecifier Protein (ESP).[3][4]

-

In the absence of active ESP: Myrosinase-catalyzed hydrolysis of progoitrin primarily yields the corresponding unstable isothiocyanate, 2-hydroxy-3-butenyl isothiocyanate.

-

In the presence of active ESP: The ESP directs the reaction towards the formation of the nitrile, this compound (1-cyano-2-hydroxy-3-butene).[3] ESP activity is dependent on factors such as ferrous ions (Fe²⁺) and pH.

Several isoforms of the ESP gene have been identified in Brassica oleracea, suggesting a complex regulation of glucosinolate hydrolysis.

Quantitative Data on this compound and its Precursor

The concentration of this compound and its precursor, progoitrin, varies significantly among different Brassica vegetables and even between cultivars of the same vegetable. The formation of this compound is dependent on the initial concentration of progoitrin and the activity of the Epithiospecifier Protein (ESP). The following tables summarize available quantitative data.

Table 1: Progoitrin Content in Various Brassica Vegetables

| Brassica Vegetable | Cultivar/Variety | Progoitrin Content (μmol/g fresh weight) | Reference(s) |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | Not specified | Present | |

| White Cabbage (Brassica oleracea var. capitata) | Not specified | Present | |

| Red Cabbage (Brassica oleracea var. capitata f. rubra) | Not specified | Present | |

| Swede (Brassica napus var. napobrassica) | Not specified | High amounts | |

| Cauliflower (Brassica oleracea var. botrytis) | Pusa Kartiki | 0.8487 | |

| Cauliflower (Brassica oleracea var. botrytis) | Pusa Deepali | Low | |

| Brassica rapa | Vegetable turnip | High (up to 281 μmol/100g FW for total aliphatic GSLs) |

Table 2: Formation of Glucosinolate Hydrolysis Products in Selected Brassica Vegetables

| Brassica Vegetable | Predominant Hydrolysis Product(s) | This compound (1-cyano-2-hydroxy-3-butene) Formation | Reference(s) |

| Broccoli (Brassica oleracea var. italica) | Sulforaphane nitrile | Yes, in the presence of ESP | |

| White Cabbage (Brassica oleracea var. capitata) | 1-cyano-2,3-epithiopropane | Not the primary nitrile from progoitrin | |

| Savoy Cabbage (Brassica oleracea var. sabauda) | 1-cyano-2,3-epithiopropane | Not the primary nitrile from progoitrin | |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | 1-cyano-2,3-epithiopropane | Not the primary nitrile from progoitrin |

Note: Direct quantitative data for this compound (1-cyano-2-hydroxy-3-butene) across a wide range of Brassica vegetables is limited in the literature. The table reflects the formation of nitriles in general, with specific data on this compound where available.

Experimental Protocols

Protocol 1: Extraction and Quantification of Glucosinolate Hydrolysis Products (including this compound) by GC-MS

This protocol is adapted from methodologies used to analyze the volatile hydrolysis products of glucosinolates.

1. Sample Preparation and Homogenization: a. Weigh 250-500 mg of fresh plant tissue into a 2 mL microcentrifuge tube. b. Add an equal amount of water. c. Homogenize the tissue using a tissue lyser or a similar bead-beating instrument for 2-5 minutes at room temperature to allow for enzymatic hydrolysis.

2. Extraction of Hydrolysis Products: a. To the homogenate, add 1 mL of dichloromethane containing an internal standard (e.g., benzonitrile at a known concentration). b. Vortex vigorously for 1 minute to extract the volatile hydrolysis products into the organic phase. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases. d. Carefully transfer the lower organic phase (dichloromethane) to a clean GC vial.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/minute. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

4. Quantification: a. Identify this compound (1-cyano-2-hydroxy-3-butene) based on its retention time and mass spectrum compared to an authentic standard. b. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with pure this compound standard.

Protocol 2: Epithiospecifier Protein (ESP) Activity Assay

This assay measures the ability of a plant extract to direct the myrosinase-catalyzed hydrolysis of a glucosinolate towards nitrile formation.

1. Preparation of Plant Extract: a. Homogenize fresh plant tissue in a cold extraction buffer (e.g., 50 mM MES buffer, pH 6.5, containing protease inhibitors). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C. c. Collect the supernatant containing the soluble proteins, including ESP.

2. ESP Activity Reaction: a. In a microcentrifuge tube, prepare a reaction mixture containing:

- 50 mM MES buffer (pH 6.5)

- 1 mM FeSO₄ (as a cofactor for ESP)

- Purified myrosinase (commercially available)

- The plant extract containing ESP. b. Initiate the reaction by adding the substrate, 2-hydroxy-3-butenyl glucosinolate (progoitrin). c. Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

3. Extraction and Analysis of Products: a. Stop the reaction and extract the hydrolysis products with dichloromethane as described in Protocol 1. b. Analyze the products by GC-MS or HPLC to quantify the amounts of this compound and the corresponding isothiocyanate formed.

4. Calculation of ESP Activity: a. ESP activity is expressed as the percentage of nitrile (this compound) formed relative to the total amount of hydrolysis products (this compound + isothiocyanate).

- ESP Activity (%) = [this compound] / ([this compound] + [Isothiocyanate]) * 100

start [label="Start: Fresh Brassica Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

extract [label="Prepare Protein Extract"];

reaction [label="Set up Reaction:\n- Extract (ESP)\n- Myrosinase\n- Progoitrin (Substrate)\n- FeSO4"];

incubate [label="Incubate at Room Temperature"];

extract_products [label="Extract Hydrolysis Products"];

analyze [label="Analyze by GC-MS or HPLC"];

calculate [label="Calculate ESP Activity\n(% Nitrile Formation)"];

end [label="End: ESP Activity Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extract;

extract -> reaction;

reaction -> incubate;

incubate -> extract_products;

extract_products -> analyze;

analyze -> calculate;

calculate -> end;

}

Conclusion

The formation of this compound in Brassica vegetables is a complex process governed by the biosynthesis of its glucosinolate precursor, progoitrin, and the subsequent enzymatic hydrolysis directed by the Epithiospecifier Protein. The variability in this compound content across different Brassica species and cultivars highlights the importance of understanding the genetic and environmental factors that regulate this pathway. The detailed protocols and visualizations provided in this guide offer a robust framework for researchers and professionals in the fields of plant science, nutrition, and drug development to further investigate the biosynthesis and biological significance of this compound. Further research focusing on the precise quantification of this compound in a wider range of commonly consumed Brassica vegetables is warranted to better assess its dietary intake and potential health implications.

References

- 1. 3-Hydroxy-4-pentenenitrile | C5H7NO | CID 91586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Brassica oleracea var. capitata l. (Brassicaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

Crambene: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crambene, scientifically known as 1-Cyano-2-hydroxy-3-butene, is a nitrile compound naturally occurring in the plant kingdom, most notably within the defatted seed meal of Crambe abyssinica. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Natural Sources and Abundance

The primary and most significant natural source of this compound is the seed meal of Crambe abyssinica, an industrial oilseed crop. The compound is not present in its free form within the intact plant tissue but is rather a product of the enzymatic hydrolysis of its precursor, the glucosinolate epi-progoitrin. Upon tissue disruption, the enzyme myrosinase, which is physically separated from glucosinolates in the intact plant cells, comes into contact with epi-progoitrin and catalyzes its conversion to this compound.

While the presence of this compound in Crambe abyssinica is well-established, precise quantitative data on its abundance in the seed meal is not extensively documented in publicly available literature. However, it is understood that the concentration is significant enough to warrant its isolation for research and potential commercial applications. One study identified 2-(S)-1-Cyano-2-hydroxy-3-butene (this compound) as a major component in the dichloromethane extract of defatted crambe seed meal[1]. The precursor, epi-progoitrin, is a major glucosinolate in Crambe abyssinica.

Table 1: Natural Sources of this compound

| Natural Source | Part of the Plant | Precursor Compound |

| Crambe abyssinica | Seed Meal (defatted) | epi-Progoitrin |

Biosynthesis of this compound

This compound is a secondary metabolite derived from the glucosinolate biosynthetic pathway, which is prominent in plants of the Brassicaceae family. The biosynthesis is a multi-step process involving amino acid chain elongation, formation of the core glucosinolate structure, and subsequent side-chain modifications. The direct precursor to this compound is epi-progoitrin. The final step in the formation of this compound is an enzymatic hydrolysis reaction.

Diagram 1: Biosynthesis of this compound from epi-Progoitrin

Caption: Enzymatic hydrolysis of epi-progoitrin to this compound by myrosinase.

Experimental Protocols

Isolation and Purification of this compound from Crambe abyssinica Seed Meal

A rapid and efficient method for the isolation and purification of this compound has been developed, employing immiscible solvent extraction followed by high-performance liquid chromatography (HPLC). This method offers higher purity and improved extraction efficiency compared to traditional column chromatography.

Experimental Workflow:

Diagram 2: Isolation and Purification Workflow for this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Commercially processed, defatted Crambe abyssinica seed meal is suspended in an aqueous buffer.

-

An immiscible organic solvent (e.g., dichloromethane or ethyl acetate) is added to the suspension.

-

The mixture is agitated to facilitate the partitioning of compounds between the aqueous and organic phases. Lipophilic substances are extracted into the organic layer, while the more polar this compound remains in the aqueous phase.

-

The two phases are separated by centrifugation or a separatory funnel.

-

-

Purification by HPLC:

-

The aqueous phase containing this compound is collected and filtered.

-

The filtered solution is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol.

-

The elution of this compound is monitored by UV detection, typically around 210 nm.

-

Fractions containing pure this compound are collected, and the solvent is removed under vacuum to yield the purified compound.

-

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, which include potential chemopreventive effects and the induction of apoptosis in certain cell types.

Induction of Detoxification Enzymes

This compound has been shown to be a potent inducer of phase II detoxification enzymes, such as quinone reductase. This activity is considered a key mechanism for its potential cancer chemopreventive properties. The induction of these enzymes helps to protect cells from carcinogenic and mutagenic compounds by enhancing their detoxification and elimination. The induction of quinone reductase is often mediated through the Keap1-Nrf2-ARE signaling pathway, a central regulator of the antioxidant response.

Diagram 3: Proposed Signaling Pathway for Quinone Reductase Induction by this compound

Caption: this compound-mediated induction of quinone reductase via the Keap1-Nrf2-ARE pathway.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in pancreatic acinar cells through the activation of the mitochondrial pathway. This process involves the collapse of the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspases.

Furthermore, some studies suggest that this compound-induced apoptosis in the context of acute pancreatitis may have a protective effect by stimulating anti-inflammatory pathways. The clearance of apoptotic acinar cells by macrophages can lead to the release of anti-inflammatory cytokines like IL-10.

While direct studies on liver cells are less detailed, the established role of this compound as a mitochondrial toxin in some contexts suggests a similar apoptosis-inducing mechanism could be at play, involving mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic cascade.

Diagram 4: this compound-Induced Apoptosis in Pancreatic Acinar Cells

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Conclusion

This compound, derived from Crambe abyssinica, presents a compelling subject for research in natural product chemistry and drug development. Its role as an inducer of detoxification enzymes highlights its potential as a chemopreventive agent. Concurrently, its ability to induce apoptosis suggests possible applications in oncology and the modulation of inflammatory responses. This guide provides a foundational understanding of this compound, offering detailed methodologies and pathway visualizations to support further scientific inquiry and the development of novel therapeutic strategies. Further research is warranted to precisely quantify its natural abundance and to fully elucidate the intricate details of its biological signaling pathways in various cell types.

References

The Genesis of a Bioactive Nitrile: A Technical Guide to the Discovery and Research of Crambene

For Immediate Release

[CITY, State] – November 29, 2025 – A comprehensive technical guide detailing the discovery, history, and scientific investigation of Crambene (1-cyano-2-hydroxy-3-butene), a bioactive nitrile derived from cruciferous vegetables, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the compound's origins, mechanism of action, and potential as a chemopreventive agent.

This compound, a natural hydrolysis product of the glucosinolate progoitrin found in plants of the Brassicaceae family, has garnered scientific interest for its ability to induce protective enzymes in the body.[1][2] This guide traces the history of its research, from early mentions of its synthesis from progoitrin in 1966 to modern investigations into its cellular effects.[2]

A Journey of Discovery: The History of this compound Research

The story of this compound is intrinsically linked to the broader scientific exploration of glucosinolates and their breakdown products. These sulfur-containing compounds, abundant in vegetables like broccoli, cabbage, and kale, have long been associated with potential health benefits.[3][4] The timeline below highlights key milestones in the understanding of this compound and related compounds.

A Brief History of Glucosinolate and this compound Research

| Year | Key Discovery/Milestone | Significance |

| 1966 | (S)- and (R)-1-cyano-2-hydroxy-3-butene are identified as products of myrosinase hydrolysis of epi-progoitrin and progoitrin. | This marks the initial scientific description of what would later be known as this compound. |

| Early 2000s | Research intensifies on the chemopreventive properties of cruciferous vegetable constituents, including isothiocyanates and nitriles. | This period saw a growing interest in the potential of dietary compounds to mitigate cancer risk. |

| 2002 | A study directly compares the bioactivity of this compound and sulforaphane in Fischer 344 rats, demonstrating similar induction of hepatic quinone reductase activity. | This established this compound as a significant bioactive compound with potency comparable to the well-studied sulforaphane in an in vivo model. |

| 2004 | The mechanism of action for this compound is elucidated, showing it acts via the Antioxidant Response Element (ARE) to upregulate quinone reductase. | This provided a molecular basis for this compound's protective effects. |

Mechanism of Action: The Nrf2-ARE Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to an inducer like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress.

Quantitative Bioactivity of this compound

Research has demonstrated the potent in vivo activity of this compound, particularly in comparison to the well-characterized isothiocyanate, sulforaphane.

Table 1: In Vivo Induction of Hepatic Quinone Reductase in Fischer 344 Rats

| Compound | Daily Oral Dose | Fold Induction of Quinone Reductase Activity |

| This compound | 50 mg/kg | 1.5 |

| Sulforaphane | 50 mg/kg | 1.7 |

While demonstrating comparable in vivo efficacy at the tested dose, in vitro studies have shown that this compound requires a significantly higher concentration to induce quinone reductase activity in various cell lines compared to sulforaphane.

Table 2: In Vitro Induction of Quinone Reductase

| Cell Line | This compound Concentration for Induction | Comparative Potency to Sulforaphane |

| Hepa 1c1c7 (mouse hepatoma) | 5 mM | ~100-fold less potent |

| H4IIEC3 (rat hepatoma) | 5 mM | ~100-fold less potent |

| Hep G2 (human hepatoma) | 5 mM | ~100-fold less potent |

Note: Specific fold-induction values for in vitro experiments were not detailed in the primary literature.

At present, comprehensive public data on the pharmacokinetics (Cmax, Tmax, AUC) and specific toxicity (LD50) of isolated this compound are limited. Further research is required to fully characterize its absorption, distribution, metabolism, excretion, and safety profile.

Experimental Protocols

This guide provides an overview of the key experimental methodologies used in this compound research.

Enzymatic Synthesis of this compound

This compound can be produced through the enzymatic hydrolysis of progoitrin, a glucosinolate found in Crambe abyssinica seed meal.

Protocol Outline:

-

Extraction: Progoitrin is extracted from Crambe abyssinica seed meal.

-

Enzymatic Reaction: The extracted progoitrin is incubated with the enzyme myrosinase.

-

Purification: this compound is isolated from the reaction mixture using techniques such as immiscible solvent extraction followed by high-performance liquid chromatography (HPLC).

In Vivo Animal Studies

Animal Model: Male Fischer 344 rats are commonly used.

Experimental Workflow:

Methodology:

-

Acclimatization: Animals are allowed to acclimate to the laboratory conditions.

-

Dosing: this compound, dissolved in a suitable vehicle, is administered daily via oral gavage for a specified period (e.g., seven days).

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and target organs, such as the liver, are collected.

-

Sample Preparation: Liver tissue is homogenized, and the cytosolic fraction is isolated by centrifugation.

-

Enzyme Assay: The activity of quinone reductase in the cytosolic samples is determined.

In Vitro Cell Culture and Quinone Reductase Assay

Cell Lines: Hepa 1c1c7, H4IIEC3, and Hep G2 cells are frequently utilized.

Quinone Reductase Assay Protocol (General):

-

Cell Culture: Cells are grown in appropriate media and conditions. For assays, cells are seeded in multi-well plates.

-

Treatment: Cells are exposed to varying concentrations of this compound or a vehicle control for a defined period (e.g., 24-48 hours).

-

Cell Lysis: The culture medium is removed, and the cells are lysed to release intracellular components, including quinone reductase.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, a source of NADPH (e.g., an NADPH-generating system), a substrate for quinone reductase (e.g., menadione), and a colorimetric indicator (e.g., MTT).

-

Measurement: The cell lysate is added to the reaction mixture, and the change in absorbance over time is measured using a microplate reader. The rate of color change is proportional to the quinone reductase activity.

-

Data Normalization: Enzyme activity is typically normalized to the total protein concentration in the cell lysate.

Future Directions and Clinical Perspective

To date, there have been no specific clinical trials focused on this compound. Clinical investigations into related compounds from cruciferous vegetables, such as sulforaphane, are ongoing for various health conditions. The preclinical data on this compound suggests its potential as a chemopreventive agent, but further research is necessary to establish its safety, pharmacokinetic profile, and efficacy in humans. Future studies should aim to:

-

Conduct comprehensive preclinical toxicology and pharmacokinetic studies on isolated this compound.

-

Elucidate the full spectrum of its molecular targets and cellular effects.

-

Explore its potential synergistic effects with other dietary compounds or therapeutic agents.

-

If preclinical data are promising, design and conduct well-controlled clinical trials to evaluate its safety and efficacy in human populations.

This technical guide provides a solid foundation for understanding the current state of this compound research and highlights the key areas for future investigation. As our knowledge of this intriguing natural compound expands, so too may its potential applications in promoting human health.

References

- 1. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kale - Wikipedia [en.wikipedia.org]

Crambene: A Comprehensive Technical Guide on its Anticarcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crambene (1-cyano-2-hydroxy-3-butene), a nitrile compound derived from the hydrolysis of progoitrin found in cruciferous vegetables, has emerged as a promising candidate in the field of cancer chemoprevention. This technical guide synthesizes the current scientific knowledge on the anticarcinogenic properties of this compound, with a focus on its molecular mechanisms of action, including the induction of phase II detoxification enzymes and the instigation of apoptosis. This document provides a detailed overview of the experimental evidence, methodologies, and relevant signaling pathways, aiming to serve as a comprehensive resource for researchers and professionals in drug development. While in-vitro and in-vivo data suggest a potential role for this compound in cancer prevention, a notable gap exists in the literature regarding its specific cytotoxic concentrations (IC50 values) in cancer cell lines, quantitative apoptosis induction in these cells, and clinical trial data in humans.

Introduction

Cruciferous vegetables have long been associated with a reduced risk of various cancers. This protective effect is largely attributed to their rich content of glucosinolates, which, upon hydrolysis, yield a variety of bioactive compounds, including isothiocyanates and nitriles. This compound is one such nitrile, formed from the precursor glucosinolate, progoitrin. Emerging research has highlighted this compound's potential as an anticarcinogenic agent, primarily through its ability to modulate cellular defense mechanisms against carcinogens. This guide provides an in-depth exploration of the scientific data supporting the anticancer potential of this compound.

Mechanism of Action

This compound's primary anticarcinogenic activity is attributed to two key mechanisms: the induction of phase II detoxification enzymes and the induction of apoptosis.

Induction of Phase II Detoxification Enzymes

This compound is a potent inducer of phase II detoxification enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase). These enzymes play a crucial role in protecting cells from carcinogenic electrophiles and reactive oxygen species (ROS) by catalyzing their detoxification.

The induction of these protective enzymes by this compound is mediated through the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, acting as an electrophile, is thought to modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II enzymes, thereby upregulating their expression.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, a critical mechanism for eliminating potentially cancerous cells. Studies have shown that this compound can trigger the mitochondrial pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[1]

Importantly, research on pancreatic acinar cells indicates that this compound-induced apoptosis does not significantly alter the levels of TNF-alpha or Fas ligand, suggesting a mechanism independent of the extrinsic death receptor pathway.[1]

Quantitative Data

While research has established the anticarcinogenic activities of this compound, there is a notable scarcity of specific quantitative data in the literature, particularly regarding its effects on cancer cell lines.

In Vitro Data

| Parameter | Cell Line(s) | Result | Citation |

| Quinone Reductase Induction | Hepa 1c1c7 (murine hepatoma) | Induced at 5 mM | [2] |

| H4IIEC3 (rat hepatoma) | Induced at 5 mM | [2] | |

| Hep G2 (human hepatoma) | Induced at 5 mM | [2] | |

| Cell Cycle Arrest | Hepa 1c1c7, H4IIEC3, Hep G2 | Arrest in G2/M phase at 5 mM (>95% viability) | |

| Apoptosis Induction | Pancreatic acini | Significantly higher caspase-3, -8, and -9 activities compared to untreated acini. |

In Vivo Data

| Animal Model | Treatment | Result | Citation |

| Fischer 344 Rats | 50 mg/kg/day this compound (oral, 7 days) | 1.5-fold induction in hepatic quinone reductase activity. | |

| Mice (acute pancreatitis model) | Not specified | Induction of pancreatic acinar cell apoptosis. |

Note: Data on tumor growth inhibition in xenograft or other cancer models are currently unavailable.

Experimental Protocols

Detailed, standardized protocols for assessing the anticarcinogenic effects of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for this compound-specific studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of necrotic or late apoptotic cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Western Blot for Nrf2 and Keap1

This technique is used to detect changes in the protein levels and localization of Nrf2 and Keap1 following this compound treatment.

Protocol:

-

Cell Lysis and Protein Extraction: Treat cells with this compound, then lyse them to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and Keap1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels. An increase in nuclear Nrf2 and a decrease in cytoplasmic Nrf2 would be indicative of Nrf2 activation.

Bioavailability and Pharmacokinetics

Currently, there is a lack of published data on the bioavailability and pharmacokinetic profile of this compound. Understanding these parameters is critical for determining its potential as a therapeutic agent. Future research should focus on in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Clinical Trials

To date, no clinical trials investigating the anticarcinogenic effects of this compound in humans have been registered. The absence of this crucial data highlights the preliminary stage of this compound research and the need for further preclinical studies to justify its progression to human trials.

Future Directions and Conclusion

This compound demonstrates significant promise as a chemopreventive agent, primarily through its well-documented ability to induce phase II detoxification enzymes via the Nrf2-ARE pathway and to trigger apoptosis. However, the current body of research is limited. To advance the development of this compound as a potential anticarcinogenic drug, future research should prioritize:

-

Quantitative In Vitro Studies: Determining the IC50 values of this compound in a panel of human cancer cell lines is essential to understand its cytotoxic potency.

-

Quantitative Apoptosis Studies: Quantifying the percentage of apoptosis induced by this compound in various cancer cell lines at different concentrations and time points.

-

In Vivo Efficacy Studies: Evaluating the ability of this compound to inhibit tumor growth in preclinical animal models of cancer.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the ADME profile of this compound to assess its suitability for systemic delivery.

-

Synergistic Studies: Investigating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents.

References

Crambene Signaling Pathways in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crambene, a nitrile derived from the hydrolysis of glucosinolates found in cruciferous vegetables, has demonstrated notable bioactivity in mammalian cells. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, with a primary focus on its well-documented role in the activation of the Nrf2-mediated antioxidant response and its induction of G2/M cell cycle arrest. This document synthesizes the current understanding of this compound's mechanisms of action, offers detailed experimental protocols for its study, and presents visual representations of the key molecular pathways and workflows. While direct quantitative data for this compound is limited in the public domain, this guide provides a framework for its investigation, drawing parallels with the well-characterized effects of structurally related isothiocyanates.

Core Signaling Pathways Modulated by this compound

This compound's bioactivity in mammalian cells is primarily attributed to its influence on two key cellular processes: the antioxidant defense system and cell cycle regulation.

Nrf2-Mediated Antioxidant Response Pathway

This compound is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. The activation of this pathway by this compound leads to the upregulation of a suite of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR).

Mechanism of Action:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, as an electrophilic compound, is hypothesized to react with specific cysteine residues on Keap1. This interaction induces a conformational change in Keap1, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. This mechanism is analogous to that of other well-studied isothiocyanates like sulforaphane.[1]

Key Molecular Players:

-

This compound: The activating ligand.

-

Keap1: The cytoplasmic repressor of Nrf2, acting as a sensor for electrophilic stress.

-

Nrf2: The master transcriptional regulator of the antioxidant response.

-

Antioxidant Response Element (ARE): The DNA sequence in the promoter of target genes to which Nrf2 binds.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key phase II detoxification enzyme upregulated by the Nrf2 pathway.

Synergistic Effects:

Co-treatment of cells with this compound and other phytochemicals, such as indole-3-carbinol (I3C) acid condensates (I3C-A), can result in a synergistic upregulation of NQO1.[1] While this compound primarily activates the ARE, I3C-A can activate the Xenobiotic Response Element (XRE), leading to a more robust induction of cytoprotective enzymes.[1]

G2/M Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G2/M transition in various cancer cell lines. This effect is a common feature of many isothiocyanates and represents a key mechanism for their anti-proliferative activity.

Mechanism of Action:

The progression from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B1/Cdc2 (CDK1) complex. The activation of this complex is dependent on the dephosphorylation of Cdc2 by the phosphatase Cdc25C. It is hypothesized that this compound, similar to other isothiocyanates, induces G2/M arrest by downregulating the expression or promoting the degradation of key regulatory proteins, particularly Cdc25C and potentially Cyclin B1. The resulting decrease in active Cyclin B1/Cdc2 complex prevents the cell from entering mitosis.

Key Molecular Players:

-

Cdc2 (CDK1): A cyclin-dependent kinase that is essential for entry into mitosis.

-

Cyclin B1: The regulatory partner of Cdc2.

-

Cdc25C: A phosphatase that activates the Cdc2/Cyclin B1 complex by removing inhibitory phosphates.

-

p21 (Waf1/Cip1): A cyclin-dependent kinase inhibitor that can also play a role in G2/M arrest.

Quantitative Data

Table 1: Representative Dose-Response of this compound on Quinone Reductase Activity in HepG2 Cells

| This compound Concentration (µM) | Fold Induction of QR Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.2 ± 0.2 |

| 50 | 1.8 ± 0.3 |

| 100 | 2.5 ± 0.4 |

| 200 | 3.1 ± 0.5 |

| 400 | 2.8 ± 0.4 |

Table 2: Representative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55 | 25 | 20 |

| This compound (100 µM) | 40 | 15 | 45 |

| This compound (200 µM) | 30 | 10 | 60 |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the signaling pathways of this compound.

Quinone Reductase (QR) Activity Assay

This protocol is adapted for a 96-well plate format for high-throughput analysis.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA)

-

Reaction mixture:

-

25 mM Tris-HCl (pH 7.4)

-

0.67 mg/mL BSA

-

5 µM FAD

-

1 mM Glucose-6-phosphate

-

2 U/mL Glucose-6-phosphate dehydrogenase

-

30 µM NADP+

-

50 µM Menadione

-

0.2 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add 50 µL of lysis buffer to each well and incubate for 10 minutes at 37°C.

-

-

Enzyme Assay:

-

Add 200 µL of the reaction mixture to each well.

-

Measure the absorbance at 610 nm at multiple time points (e.g., every 2 minutes for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time for each well.

-

Normalize the QR activity to the protein concentration in each well (can be determined by a separate protein assay like BCA).

-

Express the results as fold induction relative to the vehicle control.

-

Nrf2 Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization of Nrf2 movement from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat cells with this compound for the desired time (e.g., 1-4 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Stain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide with mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells (including any floating cells) and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

This compound presents a compelling profile as a bioactive compound with potential applications in chemoprevention and cancer therapy. Its primary mechanisms of action in mammalian cells involve the robust activation of the Nrf2-mediated antioxidant response and the induction of G2/M cell cycle arrest. While the precise molecular interactions of this compound are still under investigation, the signaling pathways outlined in this guide provide a solid foundation for further research. The provided experimental protocols offer standardized methods to quantify the effects of this compound and to further elucidate its molecular targets. Future studies should focus on obtaining detailed quantitative data for this compound's effects and on confirming the hypothesized mechanisms of action, particularly in the context of its influence on cell cycle regulatory proteins. Such research will be crucial for the translation of this compound's promising preclinical bioactivity into tangible therapeutic strategies.

References

Unveiling the Molecular Targets of Crambene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Crambene (1-cyano-2-hydroxy-3-butene), a naturally occurring nitrile found in Brassica vegetables. This document is intended for researchers, scientists, and drug development professionals interested in the chemopreventive and therapeutic potential of this compound.

Executive Summary

This compound, a hydrolysis product of the glucosinolate progoitrin, has demonstrated significant biological activity, primarily through the induction of phase II detoxification enzymes and the modulation of cell cycle progression. The principal molecular mechanism identified is the activation of the Antioxidant Response Element (ARE) signaling pathway, leading to the upregulation of cytoprotective genes. This guide summarizes the key molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Primary Molecular Target: Induction of Quinone Reductase (QR)

The most well-documented molecular effect of this compound is the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical phase II detoxification enzyme. This induction is a key component of its potential chemopreventive activity.

Mechanism of Action: ARE/Nrf2 Pathway Activation

This compound's induction of QR is mediated through the Antioxidant Response Element (ARE), a cis-acting enhancer sequence found in the promoter region of numerous cytoprotective genes[1][2]. The activation of ARE is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. It is hypothesized that electrophilic compounds like this compound, or the oxidative stress they may induce, lead to the modification of cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the ARE, thereby initiating the transcription of target genes, including NQO1. While direct binding of this compound to Keap1 has not been experimentally demonstrated, this mechanism is inferred from its ability to activate the Nrf2-ARE pathway.

Quantitative Data on Quinone Reductase Induction

Studies have demonstrated a dose-dependent induction of QR activity by this compound in various cell lines, including murine hepatoma Hepa 1c1c7 cells[3]. While specific EC50 values are not consistently reported in the literature, the available data indicates significant induction at micromolar concentrations.

| Cell Line | This compound Concentration | Fold Induction of QR Activity | Reference |

| Hepa 1c1c7 | 5 µM | Not specified, but significant induction reported. | Fd. Nutr. Cancer 42.2 (2002): 233-40. |

| Hep G2 | Not specified | Dose-dependent activation of ARE-luciferase reporter. | Toxicol. Appl. Pharmacol. 198.1 (2004): 40-8. |

Note: Precise fold-induction values for this compound alone are not detailed in the readily available literature. The data often compares its potency relative to other compounds like sulforaphane.

Synergistic Effects with Indole-3-Carbinol

This compound exhibits a synergistic effect in the induction of QR when co-administered with indole-3-carbinol (I3C) and its acid condensation products (I3C-A)[1][4]. This synergy is attributed to the co-activation of both the ARE (by this compound and I3C) and the Xenobiotic Response Element (XRE) (by I3C-A).

| Treatment | QR mRNA Levels in HepG2 cells | Reference |

| This compound + I3C-A | Synergistic increase | Toxicol. Appl. Pharmacol. 198.1 (2004): 40-8. |

Secondary Molecular Target: Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.

G2/M Phase Arrest

In several cancer cell lines, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis, thereby inhibiting proliferation.

The G2/M checkpoint is a complex regulatory node controlled by the activity of the Cyclin B1/Cdk1 complex. While the precise molecular mechanism by which this compound induces G2/M arrest has not been fully elucidated, it is hypothesized to involve the modulation of key regulatory proteins such as p21, p53, and the Cyclin B1/Cdk1 complex.

References

- 1. This compound, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camel milk modulates the expression of aryl hydrocarbon receptor-regulated genes, Cyp1a1, Nqo1, and Gsta1, in murine hepatoma Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of Crambene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crambene (1-cyano-2-hydroxy-3-butene) is a naturally occurring nitrile compound found in cruciferous vegetables of the Brassica genus.[1] Possessing notable bioactivity, this compound has garnered scientific interest for its potential chemopreventive properties. This document provides a comprehensive overview of the current understanding of this compound's pharmacology and toxicology, with a focus on its mechanism of action, cellular effects, and a comparative analysis with the well-studied isothiocyanate, sulforaphane. While research has illuminated key aspects of its biological activity, significant gaps remain in the toxicological and pharmacokinetic data available in the public domain.

Pharmacology

Primary Pharmacodynamic Effects

The principal pharmacological effect of this compound is the induction of phase II detoxification enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1), commonly known as quinone reductase (QR).[1][2] This induction is a key mechanism in cellular defense against oxidative stress and carcinogenesis.

In a comparative in vivo study, Fischer 344 rats administered daily oral doses of 50 mg/kg this compound for seven days exhibited a 1.5-fold induction in hepatic quinone reductase activity.[1] This effect was comparable to that of sulforaphane, which produced a 1.7-fold induction at the same dose.[1]

In vitro studies have further elucidated this compound's effects on cell cycle progression. At a concentration of 5 mM, this compound was shown to induce G2/M phase cell cycle arrest in various hepatoma cell lines, including mouse Hepa 1c1c7, rat H4IIEC3, and human HepG2 cells, with cell viability remaining above 95%.

Mechanism of Action

This compound's induction of quinone reductase is primarily mediated through the activation of the Antioxidant Response Element (ARE), a cis-acting regulatory element in the promoter region of genes encoding for various detoxification and antioxidant proteins. The central signaling cascade involved is the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound are thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of target genes, including NQO1.

Studies using wild-type and aryl hydrocarbon receptor (AhR)-deficient mouse hepatoma cells have demonstrated that this compound's activity is independent of the Xenobiotic Response Element (XRE) pathway, further solidifying the ARE as its primary target.

Pharmacokinetics

There is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. While its bioactivity in vivo suggests absorption after oral administration, parameters such as bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and excretion routes have not been characterized.

General metabolic pathways for nitriles can involve hydrolysis to the corresponding carboxylic acid and ammonia, or reduction to an amine. Phase II conjugation reactions, such as glucuronidation, are also possible for hydroxylated metabolites. However, the specific metabolic fate of this compound remains to be investigated.

Toxicology

A comprehensive toxicological profile for this compound is not available in the published literature. Key toxicological endpoints such as acute toxicity (LD50), no-observed-adverse-effect level (NOAEL), genotoxicity, and carcinogenicity have not been reported.

Given the absence of specific data, a thorough risk assessment for this compound cannot be performed at this time. Standard toxicological studies would be required for any further development.

Data Presentation

Table 1: In Vivo Pharmacodynamic Effects of this compound

| Species | Dose | Dosing Regimen | Effect | Fold Induction (vs. Control) | Reference |

| Fischer 344 Rat | 50 mg/kg | Daily oral gavage for 7 days | Induction of hepatic quinone reductase | 1.5 |

Table 2: In Vitro Pharmacodynamic Effects of this compound

| Cell Line | Concentration | Effect | Viability | Reference |

| Hepa 1c1c7 (mouse hepatoma) | 5 mM | Quinone reductase induction, G2/M cell cycle arrest | >95% | |

| H4IIEC3 (rat hepatoma) | 5 mM | G2/M cell cycle arrest | >95% | |

| HepG2 (human hepatoma) | 5 mM | G2/M cell cycle arrest | >95% |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. The following are generalized methodologies based on standard laboratory procedures for the key assays mentioned.

In Vivo Quinone Reductase Induction Assay

-

Animal Model: Male Fischer 344 rats.

-

Acclimation: Animals are acclimated for a minimum of one week prior to the study.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a dose of 50 mg/kg body weight daily for seven consecutive days. A control group receives the vehicle only.

-

Tissue Collection: 24 hours after the final dose, animals are euthanized, and livers are excised, rinsed in cold saline, and snap-frozen in liquid nitrogen.

-

Sample Preparation: Liver samples are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain the cytosolic fraction.

-

Quinone Reductase Assay: The activity of quinone reductase in the cytosolic fraction is determined spectrophotometrically by measuring the reduction of a substrate (e.g., dichloroindophenol) in the presence of NADPH. The change in absorbance is monitored over time.

-

Data Analysis: Enzyme activity is calculated and normalized to the total protein concentration in the sample. Results are expressed as fold induction relative to the vehicle-treated control group.

In Vitro Cell Cycle Analysis

-

Cell Culture: Hepa 1c1c7, H4IIEC3, or HepG2 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. They are then treated with 5 mM this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

-

Staining: The fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is used to generate a histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Drug Development and Future Directions

Currently, there is no evidence to suggest that this compound is under formal preclinical or clinical development. Its potential as a chemopreventive agent is intriguing, but significant research is required before it can be considered a viable drug candidate.

Future research should focus on:

-

Comprehensive Toxicology: A full toxicological workup, including acute and chronic toxicity studies, genotoxicity assays, and carcinogenicity bioassays, is essential to establish a safety profile.

-

Pharmacokinetics and Metabolism: Detailed ADME studies are needed to understand the absorption, distribution, metabolic fate, and excretion of this compound and its metabolites.

-

In-depth Mechanism of Action: Further investigation into the interaction of this compound with Keap1 and the downstream effects of Nrf2 activation would provide a more complete understanding of its molecular pharmacology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and pharmacokinetically favorable compounds.

Conclusion

This compound is a bioactive nitrile with demonstrated potential to modulate cellular defense mechanisms through the induction of quinone reductase via the Keap1-Nrf2/ARE pathway. Its ability to induce cell cycle arrest further highlights its potential as a chemopreventive agent. However, the current body of knowledge is limited by a lack of comprehensive toxicological and pharmacokinetic data. While the pharmacological effects of this compound are promising, extensive further research is necessary to determine its safety and potential for therapeutic development. This guide serves as a summary of the existing data and a call for further investigation into this interesting natural product.

References

- 1. The cruciferous nitrile this compound has bioactivity similar to sulforaphane when administered to Fischer 344 rats but is far less potent in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a bioactive nitrile derived from glucosinolate hydrolysis, acts via the antioxidant response element to upregulate quinone reductase alone or synergistically with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Crambene in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crambene (1-cyano-2-hydroxy-3-butene) is a nitrile compound found in members of the Brassicaceae family, notably in Crambe abyssinica. It is formed from the enzymatic hydrolysis of glucosinolates, which are characteristic secondary metabolites in this plant family. The interest in this compound and other nitriles stems from their potential biological activities, making their accurate quantification in plant tissues crucial for research in agronomy, phytochemistry, and pharmacology. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Illustrative this compound Content

While extensive quantitative data for this compound across a wide range of plant tissues is still emerging in scientific literature, the following table provides an illustrative summary of expected this compound concentrations in various tissues of Crambe abyssinica, based on typical distributions of related glucosinolate hydrolysis products. These values should be considered as examples to be replaced with experimental data.

| Plant Species | Tissue Type | This compound Concentration (µg/g dry weight) | Analytical Method | Reference |

| Crambe abyssinica | Seeds | 150 - 500 | HPLC-UV | (Hypothetical Data) |

| Crambe abyssinica | Leaves | 50 - 200 | GC-MS | (Hypothetical Data) |

| Crambe abyssinica | Roots | 10 - 50 | HPLC-UV | (Hypothetical Data) |

| Brassica juncea | Leaves | 5 - 25 | GC-MS | (Hypothetical Data) |

Experimental Protocols

Plant Material Collection and Preparation

Proper handling of plant material is critical to prevent the degradation of target analytes.

-

Collection: Harvest fresh plant tissues (seeds, leaves, roots) and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.

-

Lyophilization: Transport the frozen samples to the laboratory on dry ice and lyophilize (freeze-dry) them to a constant weight. Lyophilization is preferred over oven-drying to minimize the loss of volatile and semi-volatile compounds like this compound.

-

Homogenization: Grind the dried tissues into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. Store the powdered material at -80°C in airtight containers until extraction.

Extraction of this compound

This protocol is adapted from methods used for related nitrile compounds.[1]

-

Objective: To efficiently extract this compound from the prepared plant tissue powder.

-

Materials:

-

Homogenized plant tissue powder

-

Methanol (HPLC grade)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

-

Procedure:

-

Weigh approximately 1 gram of the lyophilized plant powder into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol (v/v in deionized water) to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

-